5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole
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Overview
Description
EMD 56551 is a selective small molecule agonist of the 5-hydroxytryptamine 1A receptor, known for its anxiolytic activity. This compound is primarily used in scientific research to study anxiety disorders .
Preparation Methods
The synthetic routes and reaction conditions for EMD 56551 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
EMD 56551 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EMD 56551 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the 5-hydroxytryptamine 1A receptor and its role in various chemical processes.
Biology: Utilized to investigate the biological pathways and mechanisms involving the 5-hydroxytryptamine 1A receptor.
Medicine: Employed in the study of anxiety disorders and the development of potential therapeutic agents targeting the 5-hydroxytryptamine 1A receptor.
Industry: Applied in the development of new drugs and therapeutic agents for the treatment of anxiety and related disorders .
Mechanism of Action
EMD 56551 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to a series of intracellular signaling pathways that result in the anxiolytic effects observed in various studies. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability .
Comparison with Similar Compounds
EMD 56551 is unique in its high selectivity and potency as a 5-hydroxytryptamine 1A receptor agonist. Similar compounds include:
Buspirone: Another 5-hydroxytryptamine 1A receptor agonist used in the treatment of anxiety disorders.
Tandospirone: A selective 5-hydroxytryptamine 1A receptor agonist with anxiolytic properties.
Gepirone: A compound with similar anxiolytic effects through its action on the 5-hydroxytryptamine 1A receptor .
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency, making EMD 56551 a valuable tool in scientific research for its unique properties.
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-methoxy-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl]-1H-indole |
InChI |
InChI=1S/C24H31N3O2/c1-28-21-8-6-20(7-9-21)27-15-13-26(14-16-27)12-4-3-5-19-18-25-24-11-10-22(29-2)17-23(19)24/h6-11,17-18,25H,3-5,12-16H2,1-2H3 |
InChI Key |
MOFQVDOYTSRLKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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